molecular formula C9H10O2 B1521265 2-Ethyl-4-hydroxybenzaldehyde CAS No. 532967-00-3

2-Ethyl-4-hydroxybenzaldehyde

Cat. No.: B1521265
CAS No.: 532967-00-3
M. Wt: 150.17 g/mol
InChI Key: NHONMDAFARLXAU-UHFFFAOYSA-N
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Description

2-Ethyl-4-hydroxybenzaldehyde is an organic compound belonging to the class of aromatic aldehydes. It is characterized by the presence of an ethyl group and a hydroxyl group attached to a benzene ring, along with an aldehyde functional group. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethyl-4-hydroxybenzaldehyde can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of ethylbenzene with chloroform and aluminum chloride, followed by hydrolysis. Another method includes the oxidation of 2-ethylphenol using oxidizing agents such as chromyl chloride.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the aforementioned synthetic routes. The process is optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-4-hydroxybenzaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromyl chloride and potassium permanganate.

  • Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

  • Substitution: Electrophilic aromatic substitution reactions can be performed using reagents like nitric acid and sulfuric acid.

Major Products Formed:

  • Oxidation: Produces 2-ethyl-4-hydroxybenzoic acid.

  • Reduction: Yields 2-ethylphenol.

  • Substitution: Results in various substituted derivatives depending on the reagent used.

Scientific Research Applications

2-Ethyl-4-hydroxybenzaldehyde is utilized in several scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it is used as a probe to study enzyme activities and metabolic pathways. In industry, it is used in the production of fragrances and flavoring agents.

Comparison with Similar Compounds

2-Ethyl-4-hydroxybenzaldehyde is structurally similar to other compounds such as 4-hydroxybenzaldehyde and 3-ethoxy-4-hydroxybenzaldehyde. its unique combination of functional groups gives it distinct chemical properties and biological activities. For example, while 4-hydroxybenzaldehyde lacks the ethyl group, 3-ethoxy-4-hydroxybenzaldehyde has an ethoxy group instead of an ethyl group.

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Properties

IUPAC Name

2-ethyl-4-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c1-2-7-5-9(11)4-3-8(7)6-10/h3-6,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHONMDAFARLXAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80665358
Record name 2-Ethyl-4-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80665358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

532967-00-3
Record name 2-Ethyl-4-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80665358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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